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molecular formula C19H19N3O3 B8446571 6-Morpholino-2-(3-methoxyphenyl)quinazoline-4(3H)-one

6-Morpholino-2-(3-methoxyphenyl)quinazoline-4(3H)-one

Cat. No. B8446571
M. Wt: 337.4 g/mol
InChI Key: KHMGRMISMYGXLU-UHFFFAOYSA-N
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Patent
US06479499B1

Procedure details

According to the preparation of 42, 29 (1.0 g, 4.5 mmol) and 3-methoxybenzaldehyde (34) (0.6 g, 4.5 mmol) were used to afford 59 (0.7 g, 48.3%) as pale yellow needles.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Yield
48.3%

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1C1NC(=O)C2C(=CC=CC=2)N=1.[NH2:20][C:21]1[CH:29]=[CH:28][C:27]([N:30]2[CH2:35][CH2:34][O:33][CH2:32][CH2:31]2)=[CH:26][C:22]=1[C:23]([NH2:25])=[O:24].[CH3:36][O:37][C:38]1[CH:39]=[C:40]([CH:43]=[CH:44][CH:45]=1)[CH:41]=O>>[CH3:36][O:37][C:38]1[CH:39]=[C:40]([C:41]2[NH:25][C:23](=[O:24])[C:22]3[C:21](=[CH:29][CH:28]=[C:27]([N:30]4[CH2:31][CH2:32][O:33][CH2:34][CH2:35]4)[CH:26]=3)[N:20]=2)[CH:43]=[CH:44][CH:45]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)N1CCOCC1
Name
Quantity
0.6 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(N1)=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 48.3%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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